3-(3,4-Difluorobenzoyl)thiophene

Catalog No.
S744060
CAS No.
898771-62-5
M.F
C11H6F2OS
M. Wt
224.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3,4-Difluorobenzoyl)thiophene

CAS Number

898771-62-5

Product Name

3-(3,4-Difluorobenzoyl)thiophene

IUPAC Name

(3,4-difluorophenyl)-thiophen-3-ylmethanone

Molecular Formula

C11H6F2OS

Molecular Weight

224.23 g/mol

InChI

InChI=1S/C11H6F2OS/c12-9-2-1-7(5-10(9)13)11(14)8-3-4-15-6-8/h1-6H

InChI Key

QATLINARFDBPGR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)C2=CSC=C2)F)F

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CSC=C2)F)F

Organic Chemistry

Summary of Application: In organic chemistry, 3-(3,4-Difluorobenzoyl)thiophene is utilized as a building block for synthesizing various organic compounds due to its reactive benzoyl and thiophene groups .

Methods of Application: The compound is often involved in cross-coupling reactions, such as Suzuki or Stille couplings, under controlled conditions to extend pi-conjugated systems or to introduce fluorine atoms into organic molecules, which can significantly alter their electronic properties .

Pharmaceuticals

Summary of Application: Thiophene derivatives, including 3-(3,4-Difluorobenzoyl)thiophene, are known for their therapeutic properties and are used in drug development for various diseases .

Methods of Application: It is used as a precursor in the synthesis of small-molecule drugs. Its incorporation into drug structures can improve pharmacokinetic properties and enhance binding affinity to biological targets .

Results: Compounds derived from 3-(3,4-Difluorobenzoyl)thiophene have shown improved efficacy and safety profiles in preclinical studies, indicating their potential as therapeutic agents .

Materials Science

Summary of Application: This compound is instrumental in developing fluorescent materials for emissive applications like OLEDs due to its ability to alter electronic and optical properties .

Methods of Application: It is polymerized with other monomers to create conjugated polymers that exhibit desirable traits such as high fluorescence quantum yield and stability .

Results: The resulting materials display enhanced emissive properties and are being explored for use in advanced display technologies and lighting applications .

Analytical Chemistry

Summary of Application: 3-(3,4-Difluorobenzoyl)thiophene serves as a chemical standard and reference compound in various analytical techniques, including NMR and HPLC, to identify and quantify thiophene derivatives .

Methods of Application: It is used to calibrate instruments and validate analytical methods due to its well-defined structure and properties .

Results: The use of this compound has led to the development of more accurate and reliable analytical methods for detecting and studying thiophene-based molecules .

Biochemistry

Summary of Application: In biochemistry, the compound is used to study protein-ligand interactions and enzyme kinetics, given its structural similarity to biologically active thiophenes .

Methods of Application: It is often used in assays to investigate the binding efficiency and inhibitory potential of thiophene derivatives on various biological targets .

Results: Research has provided insights into the molecular basis of diseases and facilitated the discovery of new drug candidates .

Environmental Science

Summary of Application: 3-(3,4-Difluorobenzoyl)thiophene is used in environmental science to develop sensors and materials that can detect and remove pollutants due to its reactivity and stability .

Methods of Application: It is incorporated into polymeric materials that change color or fluorescence in the presence of specific environmental contaminants, allowing for easy detection .

Corrosion Inhibition

Summary of Application: “3-(3,4-Difluorobenzoyl)thiophene” is used in industrial chemistry as a corrosion inhibitor, particularly in environments where metals are prone to oxidation and degradation .

Methods of Application: The compound is formulated into coatings or added to solutions that come into contact with metals. Its molecular structure allows it to form a protective barrier on the metal surface .

Results: Studies have shown that incorporating this thiophene derivative into protective coatings significantly reduces the rate of corrosion on various metals, thereby extending their operational life .

Organic Semiconductors

Summary of Application: Thiophene derivatives, including “3-(3,4-Difluorobenzoyl)thiophene,” play a crucial role in the advancement of organic semiconductors due to their conductive properties .

Methods of Application: The compound is used in the synthesis of organic field-effect transistors (OFETs) and other electronic devices where its ability to transport charge is beneficial .

Results: The incorporation of this compound into organic semiconductors has led to the development of devices with improved performance and efficiency .

Organic Light-Emitting Diodes (OLEDs)

Summary of Application: In the fabrication of OLEDs, “3-(3,4-Difluorobenzoyl)thiophene” is utilized for its ability to emit light when an electric current is applied .

Methods of Application: It is integrated into the active layer of OLEDs, where it contributes to the color and intensity of the emitted light .

Results: The use of this compound in OLEDs has resulted in displays with higher brightness, better contrast, and lower power consumption .

Pharmacological Properties

Summary of Application: “3-(3,4-Difluorobenzoyl)thiophene” is part of a class of biologically active compounds with various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties .

Methods of Application: The compound is used as a core structure in medicinal chemistry to develop new drugs with these therapeutic effects .

Results: Research has indicated that drugs derived from this thiophene derivative exhibit a range of biological activities, offering potential treatments for multiple conditions .

Dental Anesthetics

Summary of Application: As a thiophene derivative, “3-(3,4-Difluorobenzoyl)thiophene” is related to compounds used in dental anesthetics, such as articaine .

Methods of Application: Its structural analogs are synthesized and tested for their efficacy as voltage-gated sodium channel blockers, which are essential for pain management in dental procedures .

Results: Compounds similar to “3-(3,4-Difluorobenzoyl)thiophene” have been successfully used as local anesthetics, demonstrating their importance in dental medicine .

Environmental Sensors

Summary of Application: This compound is also used in the development of sensors that can detect environmental pollutants due to its reactive nature and stability .

Methods of Application: “3-(3,4-Difluorobenzoyl)thiophene” is incorporated into sensor materials that exhibit a change in color or fluorescence upon exposure to certain contaminants .

Results: These sensors have been effective in monitoring pollution levels and may be used in various environmental applications to ensure public safety and health .

3-(3,4-Difluorobenzoyl)thiophene is a synthetic organic compound featuring a thiophene ring substituted with a 3,4-difluorobenzoyl group. This compound is notable for its unique structural characteristics, which include the presence of fluorine atoms that enhance its electronic properties. The molecular formula for this compound is C11H8F2SC_{11}H_{8}F_{2}S, and it has a molecular weight of approximately 224.25 g/mol. The thiophene moiety contributes to its potential applications in organic electronics and materials science due to its conjugated system.

, including:

  • Electrophilic Substitution: The electron-rich thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
  • Oxidative Polymerization: This compound can be polymerized using oxidizing agents such as ferric chloride (FeCl₃), leading to the formation of conductive polymers that are useful in electronic applications.
  • Coupling Reactions: It can also engage in coupling reactions with other aromatic compounds, potentially forming more complex structures suitable for advanced materials.

Several methods exist for synthesizing 3-(3,4-Difluorobenzoyl)thiophene:

  • Friedel-Crafts Acylation: This method involves the acylation of thiophene using 3,4-difluorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
  • Oxidative Polymerization: As mentioned earlier, oxidative polymerization can be used to create polymers from thiophene derivatives, which may include this compound as a monomer .
  • Multistep Synthesis: A more complex synthesis may involve multiple steps starting from simpler thiophene derivatives followed by selective fluorination and acylation.

3-(3,4-Difluorobenzoyl)thiophene has potential applications in various fields:

  • Organic Electronics: Its conductive properties make it suitable for use in organic semiconductors and photovoltaic devices.
  • Pharmaceuticals: Given its biological activity, it may serve as a lead compound for developing new drugs targeting bacterial infections or metabolic disorders.
  • Materials Science: The compound can be incorporated into polymers for developing advanced materials with specific electronic or optical properties.

Interaction studies involving 3-(3,4-Difluorobenzoyl)thiophene focus on its binding affinity with biological targets. Preliminary research suggests that similar thiophene derivatives can interact with enzymes or receptors involved in metabolic processes or disease states. Further studies are needed to elucidate the specific interactions and mechanisms of action for this compound.

Several compounds share structural similarities with 3-(3,4-Difluorobenzoyl)thiophene. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-(2-Fluorobenzoyl)thiopheneContains a single fluorine substituentLess electron-withdrawing than difluorinated
5-(4-Fluorobenzoyl)thiopheneSubstituted at the 5-positionDifferent position may alter electronic properties
2-(3,4-Dichlorobenzoyl)thiopheneContains chlorine instead of fluorineMay exhibit different biological activities

The uniqueness of 3-(3,4-Difluorobenzoyl)thiophene lies in its dual fluorine substitution which enhances its electronic characteristics compared to other thiophenes with different substituents. This modification may lead to improved performance in electronic applications and distinct biological activities.

XLogP3

3.1

Wikipedia

(3,4-Difluorophenyl)(thiophen-3-yl)methanone

Dates

Last modified: 08-15-2023

Explore Compound Types